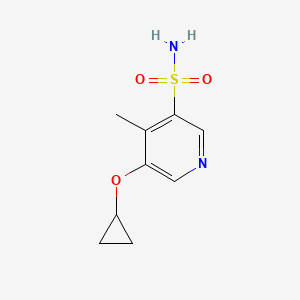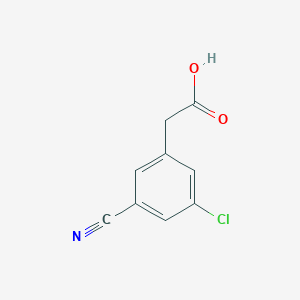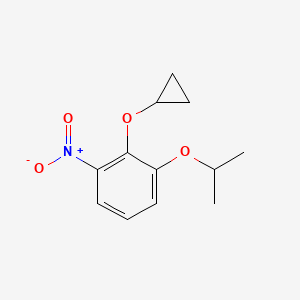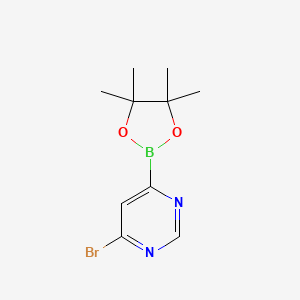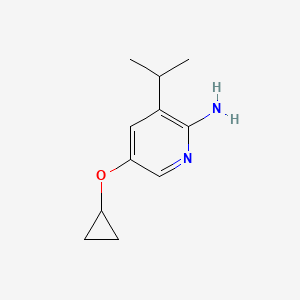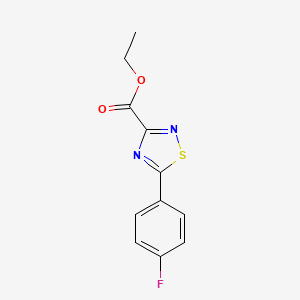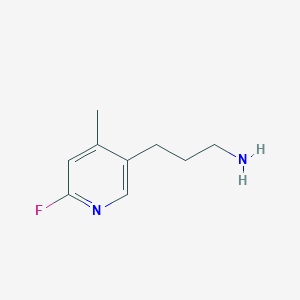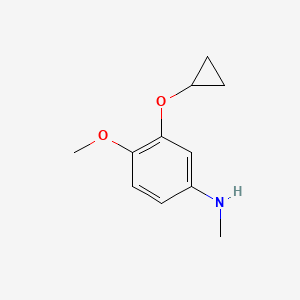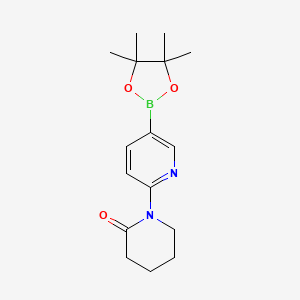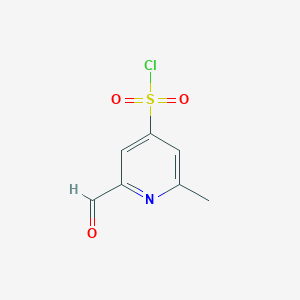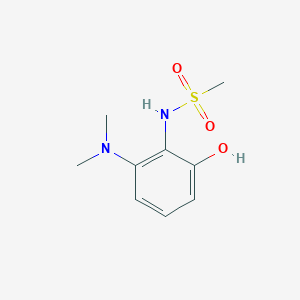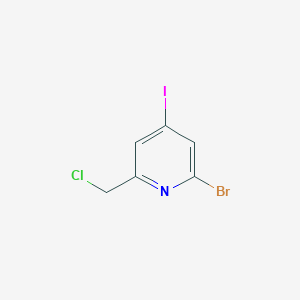
2-Bromo-6-(chloromethyl)-4-iodopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-(chloromethyl)-4-iodopyridine is a heterocyclic organic compound that contains bromine, chlorine, and iodine substituents on a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(chloromethyl)-4-iodopyridine can be achieved through a multi-step process involving halogenation and chloromethylation reactions. One common method involves the bromination of 4-iodopyridine followed by chloromethylation using formaldehyde and hydrochloric acid under acidic conditions. The reaction typically requires a catalyst such as zinc chloride to facilitate the chloromethylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-(chloromethyl)-4-iodopyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine substituents can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding pyridine N-oxides.
Reduction: Reduction of the halogen substituents can lead to the formation of dehalogenated pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dehalogenated pyridine derivatives.
Applications De Recherche Scientifique
2-Bromo-6-(chloromethyl)-4-iodopyridine has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-(chloromethyl)-4-iodopyridine involves its reactivity towards nucleophiles and electrophiles. The presence of multiple halogen substituents makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-chloropyridine: Lacks the iodine substituent, making it less versatile in certain reactions.
2-Iodo-6-(chloromethyl)pyridine: Similar structure but with different halogen substituents, leading to variations in reactivity and applications.
4-Bromo-2-chloropyridine: Different substitution pattern, affecting its chemical properties and reactivity.
Uniqueness
2-Bromo-6-(chloromethyl)-4-iodopyridine is unique due to the presence of three different halogen substituents on the pyridine ring. This unique combination of substituents provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C6H4BrClIN |
|---|---|
Poids moléculaire |
332.36 g/mol |
Nom IUPAC |
2-bromo-6-(chloromethyl)-4-iodopyridine |
InChI |
InChI=1S/C6H4BrClIN/c7-6-2-4(9)1-5(3-8)10-6/h1-2H,3H2 |
Clé InChI |
PVIDZDWZZVWIOQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1CCl)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



